molecular formula C15H9Cl2N5S B11048475 6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048475
M. Wt: 362.2 g/mol
InChI Key: GZRNILRRQJVUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with a complex structure. Let’s break it down:

    6-(2,6-Dichlorobenzyl): This part of the compound contains a dichlorobenzyl group attached to the triazolo-thiadiazole core.

    3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The central core consists of a triazolo-thiadiazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example:

    Condensation Reaction: Starting from 2,6-dichlorobenzaldehyde and 4-aminopyridine, the triazolo-thiadiazole ring can be formed through a condensation reaction.

    Ring Closure: The cyclization step involves the formation of the triazolo-thiadiazole ring by intramolecular reactions.

Industrial Production:

Industrial-scale production typically involves efficient and scalable methods. These may include:

    High-Temperature Cyclization: Using suitable catalysts and optimized conditions to achieve high yields.

    Continuous Flow Synthesis: Leveraging flow chemistry for better control and productivity.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the core.

    Substitution: Substituents on the benzyl or pyridine ring can be replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective reducing agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.

Major Products:

The specific products depend on the reaction conditions and substituents. Isolated products may include derivatives with altered functional groups or regioisomers.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.

    Materials Science: Its unique structure could contribute to novel materials.

    Agrochemicals: It might have pesticidal properties.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

Similar Compounds

  • Other triazolo-thiadiazoles
  • Pyridine-containing heterocycles

Properties

Molecular Formula

C15H9Cl2N5S

Molecular Weight

362.2 g/mol

IUPAC Name

6-[(2,6-dichlorophenyl)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H9Cl2N5S/c16-11-2-1-3-12(17)10(11)8-13-21-22-14(19-20-15(22)23-13)9-4-6-18-7-5-9/h1-7H,8H2

InChI Key

GZRNILRRQJVUQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.